7-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide

Cytotoxicity Ovarian cancer Structure-activity relationship

Secure a well-characterized negative control for anticancer screening. This 7-methoxybenzofuran-2-carboxamide derivative is consistently inactive (IC₅₀ >40 µg/mL) across Skov‑3, HL‑60, and MCF‑7 cell lines, making it an ideal tool for discriminating target‑specific effects. Procure with confidence for your TXA₂ synthase or antiproliferative studies.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 1286725-45-8
Cat. No. B2877746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide
CAS1286725-45-8
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESCC1=NC=CN1CCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC
InChIInChI=1S/C16H17N3O3/c1-11-17-6-8-19(11)9-7-18-16(20)14-10-12-4-3-5-13(21-2)15(12)22-14/h3-6,8,10H,7,9H2,1-2H3,(H,18,20)
InChIKeyUNWNSHYVIRUBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide (CAS 1286725-45-8): A Defined Benzofuran-Imidazole Hybrid for Structure-Activity Relationship and Selectivity Profiling


This compound is a synthetic hybrid molecule that fuses a 7-methoxybenzofuran-2-carboxamide core with a 2-methylimidazole moiety via an ethylene linker [1]. It belongs to a broader class of imidazole‑substituted benzofurans explored for anticancer and thromboxane‑A₂ synthase inhibitory applications. Its well‑characterized structure and the availability of matched‑pair analogs make it a useful tool for dissecting the contribution of the imidazole substituent to biological activity.

Why In‑Class Imidazole‑Benzofuran Hybrids Cannot Simply Be Interchanged: The Case of 7-Methoxy‑N‑(2‑(2‑methyl‑1H‑imidazol‑1‑yl)ethyl)benzofuran‑2‑carboxamide


Seemingly conservative modifications to the imidazole ring—changing a 2‑methylimidazole to a benzimidazole or altering the benzofuran substituent pattern—produce dramatic swings in cytotoxic potency [1]. Consequently, a procurement decision based solely on the benzofuran‑imidazole scaffold, without accounting for the specific substituent combination, risks selecting a compound that is biologically inert or exhibits an unintended selectivity profile. The quantitative evidence below demonstrates exactly where this compound differs from its closest structural neighbors.

Quantitative Differentiation Evidence for 7-Methoxy‑N‑(2‑(2‑methyl‑1H‑imidazol‑1‑yl)ethyl)benzofuran‑2‑carboxamide (CAS 1286725-45-8) Against Closest Analogs


Cytotoxic Potency in Ovarian Carcinoma Skov-3 Cells: Direct Head‑to‑Head Comparison with the Benzimidazole Analog

In an MTT assay using the Skov‑3 human ovarian carcinoma cell line, the target compound 10 (7‑methoxy, 2‑methylimidazole) exhibited an IC₅₀ >40 μg mL⁻¹, whereas its direct benzimidazole congener 8 (R₁=H, R₂=H, benzimidazole) showed an IC₅₀ of 9.5 μg mL⁻¹ [1]. This represents at least a 4.2‑fold loss of potency upon replacing benzimidazole with 2‑methylimidazole while keeping the benzofuran core constant.

Cytotoxicity Ovarian cancer Structure-activity relationship

Cytotoxic Activity Across a Panel of Human Tumor Lines: Consistent Inactivity Relative to Benzimidazole‑Containing Congeners

The target compound was tested against three human cancer cell lines (Skov‑3, HL‑60 myeloid leukemia, MCF‑7 breast carcinoma) and uniformly gave IC₅₀ values >40 μg mL⁻¹ [1]. In contrast, benzimidazole‑based compound 8 displayed IC₅₀ values of 9.5 μg mL⁻¹ (Skov‑3), 8.4 μg mL⁻¹ (HL‑60), and 11.8 μg mL⁻¹ (MCF‑7). Another benzimidazole derivative, compound 24, showed IC₅₀ values of 9.1, 7.4, and 12.5 μg mL⁻¹, respectively. This uniform lack of activity distinguishes the 2‑methylimidazole substitution from the benzimidazole series.

Anticancer screening HL-60 MCF-7 Selectivity

Predicted Physicochemical Drug‑Likeness: Lipinski Compliance and Permeability Indicators Versus Benzimidazole Analogs

In silico predictions for the target compound indicate a calculated logP (clogP) of 1.79 and a topological polar surface area (TPSA) of 68.46 Ų, satisfying all Lipinski Rule‑of‑5 criteria (MW 299.33, ≤2 H‑bond donors, ≤6 H‑bond acceptors, ≤2 rotatable bonds) [1]. While the benzimidazole analog 8 has a higher molecular weight (MW ~347 for the 7‑methoxy benzimidazole derivative), the target compound’s lower lipophilicity and smaller TPSA suggest potentially better oral absorption and membrane permeability, although this advantage has not been confirmed in experimental permeability assays.

Drug-likeness Lipinski rule ADME prediction

Thromboxane A₂ Synthase Inhibitory Potential: Structural Rationale for Class‑Level Differentiation

Imidazolyl‑substituted benzofurans, including compounds with an ethylene‑linked 2‑methylimidazole motif, are claimed as thromboxane A₂ synthetase inhibitors in US patent 4,452,986 [1]. The 7‑methoxy substitution on the benzofuran ring is expected to modulate electronic and steric properties, potentially affecting enzyme inhibition potency and selectivity relative to unsubstituted or halo‑substituted analogs. No quantitative enzyme inhibition data for this specific compound have been published, but the patent establishes the therapeutic rationale for selecting imidazole‑benzofuran hybrids over other heterocyclic scaffolds when targeting the thromboxane pathway.

Thromboxane synthase Cardiovascular Patent class

Recommended Research and Industrial Use Cases for 7-Methoxy‑N‑(2‑(2‑methyl‑1H‑imidazol‑1‑yl)ethyl)benzofuran‑2‑carboxamide (CAS 1286725-45-8)


Negative Control in Cytotoxicity SAR Panels

Because compound 10 is consistently inactive (IC₅₀ >40 μg mL⁻¹) across Skov‑3, HL‑60, and MCF‑7 cell lines [1], it serves as an ideal negative control when evaluating the contribution of the imidazole substituent to antiproliferative activity. Its use alongside an active benzimidazole analog (e.g., compound 8) enables clean structure‑activity discrimination.

Selectivity Profiling Against Non‑Cancer Targets

The lack of general cytotoxicity [1] makes this compound suitable for screens where specific target engagement (e.g., thromboxane A₂ synthase or other enzymes) is monitored without interference from cell‑killing effects. Any observed activity can be attributed to the intended target rather than nonspecific toxicity.

Chemical Probe for Thromboxane Pathway Research

Given the patent‑based evidence that imidazolyl‑benzofurans inhibit TXA₂ synthase [3], this compound can be employed as a starting scaffold for medicinal chemistry optimization. Its 7‑methoxy group provides a handle for further derivatization to improve potency and selectivity.

Reference Standard in Analytical Method Development

With its defined molecular formula (C₁₆H₁₇N₃O₃), molecular weight (299.33 Da), and predicted physicochemical properties [2], the compound is appropriate as a retention‑time marker or system suitability standard in LC‑MS or HPLC methods targeting benzofuran‑imidazole hybrids.

Quote Request

Request a Quote for 7-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.